N-metil-1,6-naftiridin-4-amina

Descripción general

Descripción

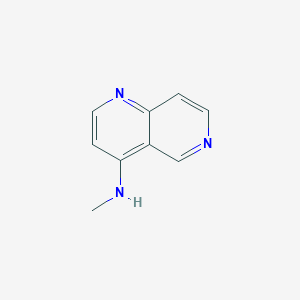

N-methyl-1,6-naphthyridin-4-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-methyl-1,6-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1,6-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-methyl-1,6-naphthyridin-4-amine and its derivatives have been studied for their antitumor properties. The compound is part of a broader class of 1,6-naphthyridines that have shown promise as antitumor agents. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Mechanisms

A study highlighted the efficacy of naphthyridine derivatives in targeting specific cancer pathways. For instance, certain derivatives demonstrated inhibition of the breakpoint-cluster-region protein (BCR) kinase, which is implicated in B lymphoid malignancies. The ability to selectively inhibit such pathways makes these compounds valuable in developing targeted cancer therapies .

Antimicrobial Properties

Another significant application of N-methyl-1,6-naphthyridin-4-amine lies in its antimicrobial activity. Research has identified naphthyridine derivatives as effective agents against various pathogens, including bacteria and protozoa.

Case Study: Leishmaniasis Treatment

In the context of leishmaniasis, a parasitic disease caused by Leishmania species, compounds derived from naphthyridine have shown promising results. A specific derivative was tested in vivo and demonstrated a reduction in parasite burden in infected mouse models. Although it did not meet all efficacy criteria compared to standard treatments like miltefosine, it provided early proof of concept for further development .

Cardiovascular Applications

N-methyl-1,6-naphthyridin-4-amine also exhibits potential cardiovascular benefits. Some studies suggest that naphthyridine derivatives can act as antihypertensive agents by blocking specific receptors involved in blood pressure regulation.

Case Study: Mechanism of Action

Research has indicated that certain naphthyridine compounds can block α-adrenoceptors, which are crucial in vascular smooth muscle contraction. This mechanism suggests a pathway through which these compounds could be developed into antihypertensive medications .

Neuropharmacological Potential

Recent studies have explored the neuropharmacological effects of naphthyridine compounds, particularly their role in modulating neurotransmitter systems.

Case Study: Depression Therapy

Some derivatives have been shown to selectively inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. This activity indicates the potential for developing naphthyridine-based treatments for depression and other mood disorders .

Synthesis and Structural Variability

The synthesis of N-methyl-1,6-naphthyridin-4-amine is crucial for its application in drug development. Various synthetic strategies have been explored to enhance the efficacy and selectivity of these compounds.

| Synthesis Method | Description | Yield |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave energy to accelerate chemical reactions | High |

| Nucleophilic substitution | Involves replacing a leaving group with a nucleophile | Moderate |

| Thermal cyclization | Uses heat to promote cyclization reactions | Variable |

This table summarizes different synthesis methods employed to produce naphthyridine derivatives, highlighting the importance of optimizing these processes for better yields and efficacy .

Mecanismo De Acción

Target of Action

It’s known that 1,6-naphthyridines, the class of compounds to which n-methyl-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

The mode of action of 1,6-naphthyridines generally involves binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Given the broad range of activities of 1,6-naphthyridines, it can be inferred that multiple pathways could be affected, leading to various downstream effects .

Result of Action

Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a range of effects at the molecular and cellular levels .

Actividad Biológica

N-methyl-1,6-naphthyridin-4-amine is a compound that belongs to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of N-methyl-1,6-naphthyridin-4-amine, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Naphthyridine Compounds

Naphthyridines are nitrogen-containing heterocycles that exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The derivatives of naphthyridine have been extensively studied for their potential in drug development due to their ability to interact with various biological targets.

Anticancer Activity

N-methyl-1,6-naphthyridin-4-amine has shown promising anticancer properties. Research indicates that compounds within the naphthyridine family can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Naphthyridine derivatives have been reported to cause G1 phase arrest in cancer cell lines by downregulating cyclins and cyclin-dependent kinases (CDKs) .

- Inhibition of Metastasis : These compounds can reduce the expression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| N-methyl-1,6-naphthyridin-4-amine | HeLa | 10.47 | Induces apoptosis via p53-independent pathways |

| A549 | 15.03 | Inhibits CDK2 and CDK4 levels |

Antimicrobial Activity

N-methyl-1,6-naphthyridin-4-amine exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial DNA gyrase, which is essential for bacterial replication:

- DNA Gyrase Inhibition : This compound has been shown to bind asymmetrically to DNA gyrase, leading to potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .

The biological activity of N-methyl-1,6-naphthyridin-4-amine is attributed to several mechanisms:

- Sequestration of Divalent Metal Ions : This mechanism affects the bioavailability of essential metal ions required for various enzymatic processes within cells .

- Interference with Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and survival, including the PI3K/AKT pathway .

- DNA Interaction : Naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several studies have highlighted the efficacy of N-methyl-1,6-naphthyridin-4-amine in preclinical models:

- Leishmaniasis Treatment : In a study assessing antileishmanial activity, a related naphthyridine derivative demonstrated a reduction in parasite burden by 46% in infected mice. Although this did not meet the target for lead optimization (>70% reduction), it provided insights into the pharmacodynamics and potential for further development .

Propiedades

IUPAC Name |

N-methyl-1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHQMKPGHIDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NC=CC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294271 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-84-3 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.